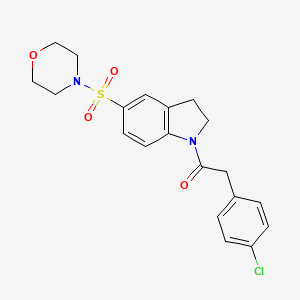

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, which is further linked to a 5-(morpholinosulfonyl)indoline scaffold. The 4-chlorophenyl group is a common pharmacophore known to enhance bioactivity in antimicrobial and receptor-targeting molecules . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c21-17-3-1-15(2-4-17)13-20(24)23-8-7-16-14-18(5-6-19(16)23)28(25,26)22-9-11-27-12-10-22/h1-6,14H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVQSKQRWGCZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, commonly known as CMI-977, is a synthetic compound belonging to the indolinone family. Initially developed for anti-inflammatory purposes, this compound has garnered attention for its potential applications in various fields of biomedical research, particularly concerning inflammation and cancer treatment.

- Molecular Formula : C21H21ClN2O4S

- Molecular Weight : 432.92 g/mol

- Solubility : Soluble in water and organic solvents like DMSO and ethanol.

- Melting Point : 160-162°C

Synthesis and Characterization

The synthesis of CMI-977 involves multiple steps:

- Reaction of 5-aminoindole-2-carboxylic acid with 4-chlorobenzyl chloride and morpholine.

- Use of triethylamine and sodium hydride as reagents.

- Purification through column chromatography.

Characterization techniques include NMR, MS, IR, and X-ray crystallography, confirming the structure and purity of the compound.

Anti-inflammatory Properties

CMI-977 exhibits significant anti-inflammatory activity:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- NF-κB Pathway Modulation : The compound reduces NF-κB activity, which is crucial in inflammatory responses.

In vitro studies demonstrated that CMI-977 effectively attenuates airway hyperresponsiveness, a critical feature of asthma, indicating its potential utility in treating respiratory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of CMI-977:

- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 20.05 |

| MCF-7 | 30.16 |

| HEPG-2 | 32.09 |

The mechanism involves inducing apoptosis via mitochondrial pathways and modulating the expression of apoptotic genes such as BAX and PAR-4.

Toxicity and Safety

Toxicological assessments indicate that CMI-977 is well-tolerated in both animal models and clinical settings. No significant adverse effects have been reported, suggesting a favorable safety profile for further therapeutic exploration.

Applications in Research

CMI-977 serves as a valuable tool in:

- Immunology : Investigating mechanisms of inflammation.

- Cancer Research : Exploring its role as a potential anticancer agent.

- Respiratory Diseases : Developing new treatments for asthma and related conditions.

Current State of Research

Ongoing research focuses on:

- Further elucidating the mechanisms underlying its anti-inflammatory effects.

- Exploring its efficacy in combination therapies for cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Core Structure: The indoline core in the target compound is structurally distinct from indole (as in JWH-206) or oxadiazole (as in compound 2b).

- Substituent Effects: The morpholinosulfonyl group in the target compound differs from methylphenylsulfonyl () and phenethyl () groups. Morpholino’s oxygen-rich structure enhances solubility and may influence pharmacokinetics .

- Chlorophenyl Placement : Para-substituted chlorophenyl groups are recurrent in bioactive compounds, with demonstrating their role in maximizing antimicrobial activity .

Table 3: Activity and Property Comparison

Critical Analysis :

- Antimicrobial Potential: While the target compound’s 4-chlorophenyl group aligns with active oxadiazoles (), its indoline core and sulfonyl group may shift activity toward eukaryotic targets (e.g., kinases) rather than bacterial enzymes .

- Solubility: The morpholinosulfonyl group likely reduces LogP compared to JWH-206’s pentyl chain, improving aqueous solubility for in vivo applications .

- Crystallinity: highlights that small dihedral angles between aromatic rings improve crystal packing, a feature that may be disrupted by the morpholinosulfonyl group’s bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.